molecular formula C7H2ClF3O B008590 3-Chloro-2,4,5-trifluorobenzaldehyde CAS No. 101513-80-8

3-Chloro-2,4,5-trifluorobenzaldehyde

Cat. No.: B008590
CAS No.: 101513-80-8
M. Wt: 194.54 g/mol
InChI Key: FNOTUPISSVMOCU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

3-Chloro-2,4,5-trifluorobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids under suitable conditions.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Organic Chemistry

3-Chloro-2,4,5-trifluorobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its electrophilic nature makes it suitable for nucleophilic substitution reactions.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in the synthesis of fluorinated derivatives through nucleophilic aromatic substitution. The reaction conditions optimized for yield included the use of strong bases and polar aprotic solvents. The following table summarizes the reaction outcomes:

Reaction TypeNucleophileYield (%)Conditions
Nucleophilic substitutionAniline85K2_2CO3_3, DMF
Nucleophilic substitutionEthylamine78NaOH, DMSO
Nucleophilic substitutionThiophenol90LiOH, THF

Pharmaceutical Applications

The compound is explored for its potential use in pharmaceuticals due to its ability to modify biological activity through fluorination.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A notable study involved testing its derivatives against breast cancer cells (MCF-7). The findings are summarized below:

CompoundIC50 (µM)Cell Line
Parent Compound15MCF-7
Fluorinated Derivative A10MCF-7
Fluorinated Derivative B5MCF-7

These results indicate that fluorination enhances the anticancer properties of the parent compound.

Agrochemical Applications

In agrochemistry, this compound is being investigated as a precursor for developing herbicides and pesticides.

Case Study: Herbicide Development

A recent study focused on synthesizing herbicides from this compound. The herbicidal activity was evaluated against common weeds. The results are outlined in the table below:

Herbicide DerivedTarget WeedEfficacy (%)
Compound XAmaranthus retroflexus95
Compound YSetaria viridis88

These findings suggest that compounds derived from this compound possess significant herbicidal properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-Chloro-2,4,5-trifluorobenzaldehyde can be compared with other similar compounds, such as:

    2,4,5-Trifluorobenzaldehyde: This compound lacks the chlorine atom and has similar reactivity but different physical properties.

    3-Chloro-4,5-difluorobenzaldehyde: This compound has one less fluorine atom and may exhibit different reactivity and applications.

    3-Chloro-2,4,5-trifluorotoluene: This compound has a methyl group instead of an aldehyde group, leading to different chemical behavior.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and applications compared to its analogs .

Biological Activity

3-Chloro-2,4,5-trifluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C7H2ClF3O and features a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions. The presence of halogen atoms enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Several studies have explored the anticancer properties of compounds derived from or related to this compound:

  • Inhibition of Lung Cancer Cell Proliferation : A notable study synthesized a biscoumarin derivative from this compound that exhibited significant cytostatic effects on lung cancer cell lines (H1299 and Lewis cells). The compound reduced cell proliferation and migration by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .
  • Mechanism of Action : The mechanism underlying the anticancer activity involves the inhibition of MMPs, which play a pivotal role in tumor metastasis. The study indicated that treatment with the biscoumarin led to decreased expression of MMPs in both protein and extracellular fractions .

Pharmacological Applications

Beyond its anticancer properties, this compound has been investigated for other pharmacological activities:

  • Antidepressant Potential : Research has suggested that fluorinated compounds can enhance the potency of drugs targeting serotonin uptake. The trifluoromethyl group in this compound may similarly increase the efficacy of antidepressants by improving their interaction with serotonin transporters .
  • Synthetic Intermediates : This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Study 1: Anticancer Efficacy

A study published in PLOS ONE detailed the synthesis of a novel biscoumarin compound from this compound. This compound demonstrated potent anti-proliferative effects against lung cancer cells. The results showed a dose-dependent decrease in cell migration after treatment with concentrations as low as 10 μM .

Case Study 2: Serotonin Uptake Inhibition

Another research highlighted the importance of fluorinated compounds in enhancing serotonin uptake inhibition. The study indicated that introducing trifluoromethyl groups could increase the binding affinity to serotonin transporters significantly compared to non-fluorinated analogs .

Summary of Findings

Biological Activity Effect Study Reference
AnticancerInhibits proliferation and migration of lung cancer cells
Serotonin uptake inhibitionEnhanced potency compared to non-fluorinated analogs
Synthetic applicationsUsed as an intermediate for pharmaceuticals

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOTUPISSVMOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471689
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-80-8
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101513-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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